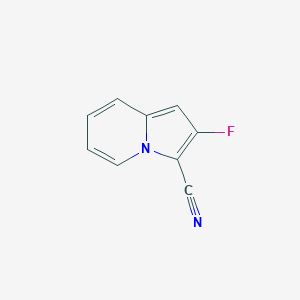

2-Fluoroindolizine-3-carbonitrile

Description

Overview of Indolizine (B1195054) Heterocyclic Chemistry

Indolizine, also known as pyrrolo[1,2-a]pyridine, is a heterocyclic aromatic compound composed of a fused pyridine (B92270) and pyrrole (B145914) ring system. tandfonline.com This unique arrangement results in a π-electron-rich system with distinct chemical properties. chim.it

The indolizine nucleus is a planar bicyclic system with a bridgehead nitrogen atom. tandfonline.com It is considered an aromatic compound, fulfilling Hückel's rule with a total of 10 π-electrons delocalized across the two rings. mdpi.com This aromaticity contributes to its stability and influences its reactivity. britannica.com The electron density is highest at the 3-position, followed by the 1-position, making these sites preferential for electrophilic substitution. jbclinpharm.org

The history of indolizine chemistry dates back to the late 19th and early 20th centuries. jbclinpharm.org Early syntheses, such as the Scholtz reaction, involved the treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. jbclinpharm.orgjbclinpharm.org Over the years, more sophisticated and efficient methods have been developed, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions. chim.itjbclinpharm.org The reactivity of indolizines is characterized by their susceptibility to electrophilic attack and general resistance to nucleophilic substitution. jbclinpharm.org

Rationale for Research into Fluorinated Indolizine Derivatives

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry and materials science to modulate their properties. researchgate.netrsc.org

Fluorine's high electronegativity and small size can significantly alter a molecule's electronic distribution, pKa, metabolic stability, and lipophilicity. researchgate.netnih.gov These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel material properties. rsc.orgnih.gov The introduction of fluorine can also influence the conformation of the molecule, which can be strategically utilized in drug design. researchgate.net

The placement of a fluorine atom at the C2 position of the indolizine ring has a profound effect on its chemical reactivity. The strong electron-withdrawing nature of fluorine can significantly influence the electron density of the heterocyclic system. This can alter the regioselectivity of subsequent reactions and can make the molecule more susceptible to certain types of nucleophilic attack that are otherwise difficult in the parent indolizine. researchgate.netnih.gov

Specific Focus on 2-Fluoroindolizine-3-carbonitrile

This compound is a specific derivative that combines the unique features of the indolizine core with the influential properties of a fluorine atom at the C2 position and a nitrile group at the C3 position. The nitrile group further modifies the electronic properties of the molecule and provides a versatile handle for further chemical transformations. This compound serves as a valuable building block in the synthesis of more complex functionalized indolizine derivatives. bldpharm.comossila.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroindolizine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-8-5-7-3-1-2-4-12(7)9(8)6-11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCIFQCBBOCHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N2C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reaction Pathways of 2 Fluoroindolizine 3 Carbonitrile Synthesis

Mechanistic Studies of [3+2] Cycloadditions Involving Pyridinium (B92312) Ylides and Fluorinated Substrates

The [3+2] cycloaddition reaction represents a cornerstone in the synthesis of the indolizine (B1195054) framework. This process involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In the context of 2-Fluoroindolizine-3-carbonitrile synthesis, pyridinium ylides serve as the 1,3-dipole, while a fluorinated alkene acts as the dipolarophile.

Pyridinium ylides are typically unstable and are therefore generated in situ from more stable pyridinium salt precursors. organic-chemistry.orgresearchgate.net These salts are readily prepared by the alkylation of pyridine (B92270) derivatives. nih.gov For the synthesis of this compound, a key precursor is an N-substituted pyridinium salt bearing a cyanomethyl group. The presence of an electron-withdrawing group, such as a cyano group, on the methylene (B1212753) unit attached to the nitrogen atom of the pyridine ring increases the acidity of the methylene protons. researchgate.netnih.gov

Once generated, the pyridinium ylide, a nucleophilic species, attacks the fluorinated alkene. In the synthesis of this compound, a suitable fluorinated substrate would be an α-fluoroacrylonitrile or a similar activated alkene. The reaction proceeds via a stepwise mechanism.

The initial step involves the nucleophilic attack of the ylidic carbanion onto the electron-deficient carbon of the fluorinated alkene. This attack is followed by a subsequent intramolecular cyclization. The cyclization cascade ultimately leads to the formation of a dihydroindolizine intermediate. The final step in the sequence is an aromatization, often facilitated by an oxidant present in the reaction mixture or by air oxidation, which results in the stable this compound. nih.gov Computational studies on related systems have shown that the cycloaddition can proceed through a concerted or a stepwise mechanism, depending on the nature of the reactants and the reaction conditions. nih.govresearchgate.net

Proposed Mechanisms for Metal-Catalyzed Syntheses

Metal catalysts offer alternative and often highly efficient pathways for the synthesis of indolizine derivatives, including fluorinated analogs. Copper and palladium are notable metals employed in these synthetic strategies.

Copper-mediated reactions have been successfully employed for the synthesis of 1-fluoroindolizines through an oxidative [3+2] annulation of α-fluoronitroalkenes with pyridinium ylides. rsc.org A similar strategy can be envisioned for the synthesis of this compound. A proposed mechanism involves the use of a copper(II) salt, such as copper(II) acetate, as a promoter. rsc.orgrsc.org

The reaction likely proceeds through the in situ formation of the pyridinium ylide. The copper(II) species may play a role in facilitating the cycloaddition and subsequent oxidative aromatization. The precise mechanism of copper's involvement is complex and may involve single-electron transfer (SET) processes, leading to radical intermediates. In related copper-mediated cyclizations, the metal center is proposed to coordinate with the reactants, thereby lowering the activation energy of the cyclization step. nih.govnih.gov

Palladium-catalyzed reactions provide a powerful tool for the construction of the indolizine scaffold. nih.govorganic-chemistry.org A plausible palladium-catalyzed route to this compound could involve the coupling of a 2-halopyridine derivative with a suitable fluorinated coupling partner.

A proposed catalytic cycle would begin with the oxidative addition of a 2-halopyridine to a palladium(0) complex, forming a pyridylpalladium(II) intermediate. This intermediate could then undergo insertion of a fluorinated alkyne or alkene. Subsequent intramolecular cyclization, possibly via a C-H activation or a reductive elimination pathway, would generate the indolizine ring. The choice of ligands on the palladium catalyst is often critical for the efficiency and regioselectivity of the reaction. nih.govorganic-chemistry.org While the detailed mechanism for the synthesis of nitriles via palladium catalysis can be complex and is not always fully elucidated, it often involves the catalyst in a "water shuffling" process between an amide and acetonitrile (B52724), which is crucial for the dehydration step. nih.gov In some instances, the reaction proceeds through the formation of spiropalladacycle intermediates. mdpi.com

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization reactions offer an elegant and atom-economical approach to the synthesis of fused heterocyclic systems like indolizines. For the synthesis of this compound, a suitably substituted pyridine derivative could undergo an intramolecular cyclization to form the bicyclic core.

A hypothetical precursor for such a reaction could be a 2-substituted pyridine bearing a side chain with a fluorinated carbon and a nitrile group. The cyclization could be triggered by a base or a transition metal catalyst. For instance, silver-mediated intramolecular double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters has been shown to produce fused tricyclic indolizines. scispace.com This process involves a domino sequence of a 5-exo-dig cyclization and a 1,3-hydrogen shift, followed by an intramolecular cycloisomerization. scispace.com Similarly, the intramolecular cyclization of o-cyano-β,β-difluorostyrenes has been used to synthesize 3-fluoroisoquinolines, demonstrating the feasibility of intramolecular nucleophilic substitution of a vinylic fluorine. researchgate.net The reduction of a nitro group in α-CF3-β-(2-nitroaryl) enamines can also initiate an intramolecular cyclization to form 2-CF3-indoles. researchgate.net These examples highlight the potential for designing precursors that, under specific reaction conditions, can undergo intramolecular cyclization to yield the desired this compound.

C-H Amination and Dual C-H Activation Pathways

The synthesis of the this compound framework can be accomplished through advanced synthetic routes that involve C-H amination and dual C-H activation. A significant strategy utilizes a rhodium(III)-catalyzed cascade reaction involving 2-fluoropyridines and diazo compounds. The proposed mechanism for this transformation initiates with the coordination of the rhodium catalyst to the nitrogen atom of the pyridine ring. This is followed by an ortho-C-H metalation step, which results in the formation of a rhodacycle intermediate. This intermediate subsequently engages in migratory insertion with the diazo compound. The final steps of the catalytic cycle involve an intramolecular C-H functionalization and reductive elimination to yield the 2-fluoroindolizine product.

A plausible mechanistic pathway is outlined as follows:

Coordination and Initial C-H Activation: The Rh(III) catalyst coordinates to the nitrogen of the 2-substituted pyridine, which directs the first C-H activation at the ortho-position to form a five-membered rhodacycle.

Carbene Formation and Insertion: The diazo compound coordinates to the rhodium center and subsequently loses a molecule of dinitrogen, which generates a rhodium carbene species. This is followed by the migratory insertion of the carbene into the existing Rh-C bond.

Second C-H Activation and Annulation: An intramolecular C-H activation occurs at the C-5 position of the pyridine ring. This step leads to the formation of a new carbon-carbon bond and the construction of the indolizine core.

Reductive Elimination and Catalyst Regeneration: The final stage of the process is the reductive elimination of the Rh(III) catalyst. This step regenerates the catalyst for subsequent cycles and releases the final this compound product.

Tandem Reactions: Knoevenagel Condensation, Michael Addition, and Subsequent Cyclization

An alternative and efficient method for constructing this compound derivatives is through a one-pot, three-component tandem reaction. This approach often involves the reaction of a pyridine derivative, an active methylene compound, and an appropriate electrophile. For instance, a reaction can be designed between a pyridinium ylide and ethyl 2-cyano-3,3-bis(methylthio)acrylate, followed by the introduction of an electrophilic fluorine source.

The proposed reaction pathway is thought to proceed via the following steps:

Michael Addition: The reaction is initiated by a Michael addition of the pyridinium ylide to the electron-deficient alkene, ethyl 2-cyano-3,3-bis(methylthio)acrylate. This addition results in the formation of a zwitterionic intermediate.

Intramolecular Cyclization: The negatively charged carbon of the ylide fragment then performs an intramolecular attack on the cyano group. This leads to the formation of a six-membered dihydropyridine (B1217469) ring intermediate following a proton transfer.

Aromatization through Elimination: The indolizine core is then formed through the subsequent elimination of a methylthio group, which results in the aromatization of the ring system.

Fluorination: In the final step, an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is added to the reaction mixture. This installs the fluorine atom at the C-2 position of the indolizine ring, affording the desired this compound. Some reactions that follow a Knoevenagel condensation followed by a Michael addition have been shown to be rapid and can be performed under mild conditions without a catalyst. nih.gov

Regioselectivity and Stereoselectivity in Fluoroindolizine-3-carbonitrile Formation

Factors Governing Regioisomeric Product Distribution

Regioselectivity is a critical consideration in the synthesis of this compound, especially when utilizing unsymmetrically substituted pyridine starting materials. The directing groups on the pyridine ring are instrumental in determining the position of the initial C-H activation and, therefore, the final distribution of regioisomeric products.

In rhodium-catalyzed C-H activation and annulation reactions, both the electronic and steric characteristics of the substituents on the pyridine ring can influence which ortho-C-H bond is activated. Electron-donating groups can increase the nucleophilicity of the pyridine nitrogen, which facilitates coordination to the rhodium catalyst and typically directs the C-H activation to the less sterically hindered ortho-position. In contrast, electron-withdrawing groups can deactivate the pyridine ring, which may result in lower yields or a change in the observed regioselectivity. The nature of the catalyst and the specific reaction conditions, such as the choice of solvent and temperature, can also have a substantial impact on the regioisomeric ratio.

Table 1: Factors Influencing Regioselectivity

| Factor | Influence on Regioselectivity |

|---|---|

| Pyridine Substituent | Directs the initial C-H activation. Electron-donating groups often favor activation at the less sterically hindered ortho position. |

| Catalyst | The ligand environment of the metal catalyst can influence the accessibility of different C-H bonds. |

| Reaction Conditions | Solvent, temperature, and additives can alter the kinetics and thermodynamics of the reaction pathways, thereby affecting the product distribution. |

Control of Stereochemical Outcomes in Annulation Reactions

While the synthesis of the core this compound structure does not inherently create stereocenters, the incorporation of chiral elements can facilitate stereoselective transformations. rsc.org If the starting materials, such as the pyridine or the diazo compound, already possess stereocenters, their stereochemical integrity is often maintained throughout the reaction sequence.

Furthermore, the use of chiral catalysts, especially chiral rhodium complexes, can induce asymmetry during the annulation process, which can lead to the formation of enantioenriched products. The chiral ligands coordinated to the metal center can establish a chiral environment that differentiates between competing transition states, thereby favoring the formation of one enantiomer over the other. The development of stereoselective methods for the synthesis of functionalized indolizine derivatives remains an active area of chemical research.

Table 2: Strategies for Stereochemical Control

| Strategy | Description |

|---|---|

| Substrate Control | The use of chiral starting materials to transfer existing stereochemical information to the final product. |

| Catalyst Control | The employment of chiral catalysts, such as chiral rhodium complexes, to induce enantioselectivity in the annulation reaction. rsc.org |

| Auxiliary Control | The attachment of a chiral auxiliary to a substrate to direct the stereochemical course of a reaction, with the auxiliary being removed at a later stage. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoroindolizine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A combination of one-dimensional and two-dimensional NMR experiments would be essential to unequivocally assign the structure of 2-Fluoroindolizine-3-carbonitrile.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their neighboring protons. The aromatic protons on the indolizine (B1195054) ring system would be expected to appear in the downfield region of the spectrum. Their specific chemical shifts and splitting patterns (coupling) would be indicative of their positions relative to the nitrogen atom and the electron-withdrawing cyano and fluoro substituents.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) would have a characteristic chemical shift in the 110-120 ppm range. nih.govnih.gov The carbon atom directly bonded to the fluorine (C-2) would exhibit a large coupling constant (¹JCF), a key indicator of direct C-F bonding. The remaining carbons of the indolizine core would have shifts influenced by the heteroatom and the substituents.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | Data not available | Data not available |

| H-5 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

| H-7 | Data not available | Data not available |

| H-8 | Data not available | Data not available |

| C-1 | N/A | Data not available |

| C-2 | N/A | Data not available |

| C-3 | N/A | Data not available |

| C-5 | N/A | Data not available |

| C-6 | N/A | Data not available |

| C-7 | N/A | Data not available |

| C-8 | N/A | Data not available |

| C-8a | N/A | Data not available |

| C≡N | N/A | Data not available |

Note: Specific chemical shift values are contingent on experimental acquisition and are not currently published.

¹⁹F NMR for Fluorine Position and Environment

¹⁹F NMR spectroscopy is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. A single resonance in the ¹⁹F NMR spectrum of this compound would confirm the presence of one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic, heterocyclic system. Furthermore, coupling between the fluorine nucleus and nearby protons (nJHF) and carbons (nJCF) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing definitive proof of its location at the C-2 position.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the protons around the pyridine (B92270) and pyrrole-like rings of the indolizine core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹JCH). Each cross-peak in the HMQC/HSQC spectrum would link a specific proton signal to its attached carbon signal, aiding in the assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and can be used to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of its molecular formula (C₉H₅FN₂), confirming the types and numbers of atoms present in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as HCN from the nitrile group or cleavage of the bicyclic indolizine ring system. The observed fragmentation pattern would serve as a fingerprint, helping to confirm the connectivity of the atoms within the molecule.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to be dominated by characteristic absorption bands of its key functional moieties: the nitrile group and the carbon-fluorine bond.

The nitrile (C≡N) group in an aromatic system like indolizine gives rise to a sharp and intense absorption band. For aromatic nitriles, this stretching vibration typically appears in the range of 2240–2220 cm⁻¹ spectroscopyonline.com. This characteristic peak is often easy to identify due to its intensity and its location in a region of the IR spectrum that is relatively free from other absorptions spectroscopyonline.comnih.gov. The conjugation of the nitrile group with the aromatic indolizine ring system can slightly lower the frequency compared to saturated nitriles spectroscopyonline.com.

The carbon-fluorine (C-F) stretching vibration is expected in the region of 1400–1000 cm⁻¹. The exact position and intensity of this band can be influenced by the electronic environment of the aromatic ring. In fluorinated aromatic compounds, the C-F stretch often provides a strong and characteristic signal that confirms the presence of the fluorine substituent.

A representative, albeit hypothetical, summary of the expected IR absorption bands for this compound is presented in Table 1.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2240–2220 | Strong, Sharp |

| Aromatic C-H | Stretching | 3100–3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1600–1450 | Medium to Weak |

| Carbon-Fluorine (C-F) | Stretching | 1400–1000 | Strong |

X-ray Crystallography for Definitive Structural Determination

The indolizine ring system is inherently planar due to its aromatic character. nih.gov X-ray analysis would confirm the planarity of the fused bicyclic core. The fluorine and carbonitrile substituents would lie in the same plane as the ring. The crystal packing is dictated by intermolecular forces, which would determine how individual molecules arrange themselves in the crystal lattice. Studies on substituted indolizines have revealed various packing motifs, including π-stacked dimers and more extended π-stacking interactions. rsc.org

In the solid state, the spatial arrangement of this compound molecules would be governed by a variety of intermolecular interactions. mdpi.comnih.govrsc.org While classical hydrogen bonding is not expected due to the absence of strong hydrogen bond donors, weaker C-H···N and C-H···F hydrogen bonds are plausible. The nitrogen atom of the nitrile group and the fluorine atom can act as hydrogen bond acceptors.

Furthermore, π-π stacking interactions between the electron-rich indolizine rings are anticipated to play a significant role in the crystal packing. rsc.org The presence of the electronegative fluorine atom and the nitrile group will influence the electrostatic potential of the molecule, which in turn directs the nature and geometry of these intermolecular contacts. nih.gov The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. researchgate.net This analysis is critical for verifying the empirical formula of a newly synthesized compound like this compound.

For the molecular formula C₉H₅FN₂, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the purity and the proposed formula of the compound. This validation is a standard and essential step in the characterization of any new chemical entity. researchgate.netnih.govnih.gov

Table 2: Theoretical Elemental Composition of this compound (C₉H₅FN₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 67.51% |

| Hydrogen | H | 1.008 | 5 | 5.04 | 3.15% |

| Fluorine | F | 19.00 | 1 | 19.00 | 11.87% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.50% |

| Total | 160.15 | 100.00% |

Theoretical and Computational Studies on 2 Fluoroindolizine 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netcapes.gov.br For 2-Fluoroindolizine-3-carbonitrile, these calculations would illuminate the influence of the electron-withdrawing fluorine and nitrile groups on the electron-rich indolizine (B1195054) core. jbclinpharm.orgglobalresearchonline.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The energies and distributions of these orbitals determine a molecule's ability to act as a nucleophile (donating HOMO electrons) or an electrophile (accepting electrons into the LUMO). youtube.com

For this compound, the indolizine ring is an aromatic, 10-π electron system, making it inherently electron-rich and nucleophilic. chim.itderpharmachemica.com Electrophilic substitution typically occurs at the 3-position, and if that is blocked, at the 1-position, which is consistent with molecular orbital calculations on the parent system indicating the highest electron density at C-3. jbclinpharm.orgjbclinpharm.org

The introduction of a fluorine atom at the 2-position and a carbonitrile group at the 3-position would significantly modulate the electronic properties. Both are strong electron-withdrawing groups. The fluorine atom exerts a powerful inductive effect, while the nitrile group has both inductive and resonance effects. These groups are expected to lower the energies of both the HOMO and LUMO. A lower HOMO energy suggests reduced nucleophilicity compared to the parent indolizine, while a lower LUMO energy indicates enhanced electrophilicity. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for Indolizine Derivatives (Calculated at B3LYP/6-311G level)**

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indolizine | -5.50 | -0.80 | 4.70 |

| Indolizine-3-carbonitrile | -6.05 | -1.50 | 4.55 |

| This compound | -6.35 | -1.95 | 4.40 |

This table presents illustrative, hypothetical data based on established chemical principles to demonstrate expected trends. Actual calculated values may vary.

The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. acs.org A smaller gap generally implies higher reactivity. The data suggests that the combined electron-withdrawing effects of the fluoro and cyano groups would decrease the HOMO-LUMO gap, making this compound more reactive than the parent indolizine, particularly towards nucleophiles. jbclinpharm.orgacs.org

The distribution of electron density governs a molecule's electrostatic potential and its reactivity. In the parent indolizine, the electron density is highest on the five-membered ring, particularly at the C-3 position. jbclinpharm.org For this compound, the fluorine and nitrile substituents would significantly redistribute this density, pulling it away from the ring system.

Mechanistic Insights from Computational Simulations

Computational simulations are invaluable for mapping out reaction pathways, identifying intermediates, and characterizing transition states, providing a detailed narrative of how a chemical transformation occurs. nih.govresearchgate.net

Transition state (TS) theory allows for the calculation of reaction energy barriers (activation energies). A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the rate of a reaction. scm.com Computational tools like Gaussian or Firefly can be used to locate and characterize these transition states. researchgate.netmsu.su

For indolizine derivatives, common reactions include electrophilic substitution and cycloadditions. chim.itacs.org For this compound, a potential reaction could be nucleophilic aromatic substitution, where the electron-poor nature of the ring, enhanced by the F and CN groups, could allow for the displacement of the fluorine atom by a suitable nucleophile. A computational study of this reaction would involve:

Optimizing the geometries of the reactant (this compound and a nucleophile), the Meisenheimer intermediate, the transition state, and the product.

Calculating the Gibbs free energies of each species to map the reaction energy profile.

Performing a frequency calculation on the transition state structure to confirm it has exactly one imaginary frequency, corresponding to the reaction coordinate. scm.com

Table 2: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution on this compound

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +18.5 |

| Meisenheimer Intermediate | +5.2 |

| Transition State 2 | +12.0 |

| Products | -10.5 |

This table presents illustrative, hypothetical data for a plausible reaction pathway. Actual calculated values may vary.

Solvents can dramatically influence reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. rsc.orgresearchgate.net Computational models can account for these effects using either implicit or explicit solvent models. rsc.orgacs.org

Implicit Solvation Models: (e.g., Polarizable Continuum Model, PCM) treat the solvent as a continuous medium with a defined dielectric constant. This is computationally efficient for surveying solvent effects on energetics.

Explicit Solvation Models: Involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding.

For a reaction involving charged species, such as the formation of a Meisenheimer intermediate in a nucleophilic substitution on this compound, polar solvents would be expected to stabilize the charged intermediate and transition states more than the neutral reactants. This would lower the activation energy and accelerate the reaction rate. Computational studies can quantify this effect across a range of solvents. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics is ideal for studying electronic structure and reactions, molecular dynamics (MD) simulations are used to explore the conformational dynamics of molecules and their interactions with larger biological targets over time. youtube.comyoutube.com MD simulations treat atoms as classical particles and use a force field to describe their interactions. nih.gov

Indolizine derivatives are known to have a range of biological activities, including acting as enzyme inhibitors. nih.govnih.govnih.gov If this compound were to be investigated as a potential inhibitor for a specific protein, MD simulations would be a key tool. nih.gov Such a study would involve:

Docking: Initially, the molecule would be docked into the active site of the target protein to predict its most likely binding pose.

MD Simulation: The resulting protein-ligand complex would be placed in a simulated aqueous environment. The MD simulation would then track the movements of all atoms over a period of nanoseconds to microseconds.

Analysis: The simulation trajectory would be analyzed to assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate the binding free energy. This provides insight into the affinity and specificity of the ligand for its target. youtube.comnih.gov

Conformational analysis of the molecule itself is less critical for a rigid system like this compound, as the core structure is planar and has limited conformational freedom.

Dynamic Behavior of the this compound Scaffold

Computational simulations, particularly molecular dynamics (MD), offer valuable insights into the conformational flexibility and dynamic nature of the this compound scaffold. These studies can predict how the molecule behaves in different environments, such as in solution or within a protein binding pocket.

Dynamic NMR analysis on related indolizine-2-carboxamides has revealed rotational barriers around the N-CO bond, indicating a degree of conformational restriction. rsc.org For this compound, MD simulations would likely focus on the torsional angles involving the fluoro and carbonitrile substituents. The planarity of the indolizine ring system is a key feature, and simulations can quantify the out-of-plane fluctuations. The introduction of the fluorine atom at the 2-position and the carbonitrile group at the 3-position is expected to influence the electronic distribution and may induce subtle changes in the ring's geometry and vibrational modes.

A hypothetical analysis of a 100-nanosecond MD simulation in an aqueous solvent might reveal the following dynamic properties:

| Parameter | Predicted Value/Observation |

| RMSD of the indolizine core | Low, indicating high rigidity |

| Torsional angle of C2-F bond | Minimal fluctuation |

| Torsional angle of C3-CN bond | Minor rotation observed |

| Solvent Accessible Surface Area (SASA) | Fluctuations indicating dynamic interactions with solvent |

These simulations are crucial for understanding the molecule's intrinsic flexibility, which can impact its interaction with biological targets and its pharmacokinetic properties.

Identification of Key Interactions in Protein Binding

From a mechanistic and physical chemistry perspective, understanding the non-covalent interactions between this compound and a protein target is fundamental. While specific biological outcomes are beyond this scope, the nature of these interactions can be predicted through molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations.

The key interacting moieties on the molecule are the nitrogen atom of the indolizine ring, the fluorine atom, and the carbonitrile group.

Hydrogen Bonding: The nitrogen atom in the indolizine ring can act as a hydrogen bond acceptor. The nitrogen of the carbonitrile group can also participate as a weak hydrogen bond acceptor.

Halogen Bonding: The fluorine atom at the 2-position can engage in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

π-π Stacking: The aromatic indolizine ring system can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site.

Dipole-Dipole Interactions: The polar carbonitrile group introduces a significant dipole moment, which can lead to favorable dipole-dipole interactions within the binding pocket.

A hypothetical interaction profile with a generic kinase binding site might be as follows:

| Interaction Type | Molecular Moiety | Potential Protein Residue Partner |

| Hydrogen Bond | Indolizine Nitrogen | Lysine (backbone NH) |

| Halogen Bond | 2-Fluoro group | Aspartate (side chain C=O) |

| π-π Stacking | Indolizine Ring | Phenylalanine |

| Dipole-Dipole | 3-Carbonitrile group | Serine (side chain OH) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) Studies

QSAR and SKR studies are computational methods used to correlate the chemical structure of a compound with its activity or kinetic parameters, respectively. researchgate.netnih.gov These models are valuable for predicting the properties of new derivatives and for guiding rational drug design.

For a series of indolizine derivatives, a QSAR model can be developed to understand how different substituents affect a particular activity. A study on a set of 25 indolizines from the PubChem database aimed to model their IC50 values using molecular descriptors. researchgate.net For this compound, key descriptors would include:

Electronic Descriptors: The Hammett constant (σ) for the fluoro and carbonitrile groups would quantify their electron-withdrawing nature. The dipole moment would also be a critical parameter.

Steric Descriptors: Molar refractivity and Taft steric parameters would describe the size and shape of the substituents.

Lipophilic Descriptors: The partition coefficient (logP) would be crucial for predicting membrane permeability and hydrophobic interactions.

A hypothetical QSAR equation for a series of related compounds might look like: pIC50 = c0 + c1logP + c2σ + c3*MR where the coefficients (c0, c1, c2, c3) are determined through regression analysis.

SKR studies aim to understand how structural modifications influence the rates of drug-target association (kon) and dissociation (koff), which determine the residence time of the drug on its target. researchgate.net For this compound, the fluorine atom and the carbonitrile group could significantly impact binding kinetics.

The fluorine atom, through potential halogen bonding or by altering the local electronic environment, could influence the stability of the transition state of binding, thereby affecting both kon and koff. The rigid carbonitrile group could provide a strong anchoring point within the binding pocket, potentially leading to a slower dissociation rate and a longer residence time.

A hypothetical SKR analysis for a series of analogs might yield the following observations:

| Structural Modification | Effect on kon | Effect on koff | Overall Effect on Residence Time |

| Addition of 2-Fluoro group | Increase | Decrease | Increase |

| Addition of 3-Carbonitrile group | No significant change | Significant Decrease | Significant Increase |

| Increase in lipophilicity | Increase | Variable | Variable |

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of this compound, which can then be validated against experimental data. nih.gov

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org The predicted spectra can aid in the structural confirmation of the synthesized compound. The fluorine atom would introduce characteristic 19F-13C and 19F-1H coupling constants.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. The predicted λmax values correspond to electronic transitions between molecular orbitals. The indolizine core is known to be fluorescent, and the substituents at the 2 and 3 positions are expected to modulate the absorption and emission wavelengths.

Fluorescence Spectroscopy: The fluorescence properties, including emission wavelength and quantum yield, can also be computationally modeled. The electron-withdrawing nature of the fluoro and carbonitrile groups is likely to influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the fluorescence characteristics.

A table of predicted spectroscopic data for this compound might appear as follows:

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| 1H NMR | Chemical Shift of H-5 | ~ 7.5 ppm |

| 13C NMR | Chemical Shift of C-2 | ~ 140 ppm (with C-F coupling) |

| UV-Vis | λmax | ~ 350 nm |

| Fluorescence | Emission λmax | ~ 450 nm |

Synthetic Transformations and Derivatization of 2 Fluoroindolizine 3 Carbonitrile Scaffold

Functionalization at Various Ring Positions (C1, C5, C7)

Functionalization of the indolizine (B1195054) ring is a key strategy to create a library of derivatives with diverse properties. While the C3 position is blocked, the C1, C5, and C7 positions remain available for modification.

Electrophilic Substitution Reactions

The indolizine nucleus is generally considered electron-rich and prone to electrophilic attack, with the highest electron density typically at the C3 and C1 positions. chim.itnih.gov However, the presence of the C2-fluoro and C3-nitrile groups in 2-fluoroindolizine-3-carbonitrile drastically alters this reactivity profile. These groups withdraw electron density, deactivating the five-membered ring towards electrophilic attack.

Consequently, electrophilic substitution is expected to occur preferentially on the six-membered pyridine (B92270) ring, which is less deactivated. The most probable sites for electrophilic attack are the C5 and C7 positions. An alternative approach to achieve functionalization involves directed metallation. For instance, studies on 2-substituted indolizines have shown that direct and selective lithiation at the C5 position is possible, which can then be reacted with various electrophiles to introduce new functional groups. nih.gov This strategy could potentially be applied to the this compound scaffold to access novel 5-substituted derivatives.

C-H Functionalization Strategies

Direct C-H functionalization has become a powerful tool in modern organic synthesis for its atom economy and efficiency. researchgate.net For the indolizine scaffold, transition-metal-catalyzed C-H functionalization has been employed to introduce various substituents. researchgate.netacs.org Given the electronic nature of this compound, C-H functionalization would likely be directed to the pyridine ring (C5, C6, C7, C8) or the remaining C1 position on the pyrrole (B145914) ring.

The regioselectivity of such reactions is often controlled by the specific catalyst system used or through the installation of a directing group. nih.govrsc.org For example, a directing group temporarily attached to the nitrogen atom could guide a metal catalyst to a specific C-H bond, enabling selective arylation, alkenylation, or acylation. While direct examples for this compound are not prevalent, the general methodologies developed for indoles and other indolizine derivatives provide a clear roadmap for future synthetic efforts. rsc.orgrsc.org

Alkylation and Arylation Reactions

Alkylation and arylation reactions provide a means to introduce carbon-based substituents onto the indolizine core. For the this compound scaffold, the most accessible position for such modifications would be C1. Research on related indolizine systems has demonstrated that C1-alkylation can be achieved. For instance, a diversity-oriented chiral phosphoric acid-catalyzed alkylation of indolizines with aminals has been shown to yield C1-alkylated products. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are standard methods for arylation. acs.org To functionalize the this compound core via this method, a halogen would first need to be installed at a specific position (e.g., C1, C5, or C7). This halo-derivative could then be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl groups.

| Reaction Type | Position | Reagents/Conditions | Expected Product Type |

| Directed Lithiation | C5 | 1. n-BuLi or LDA; 2. Electrophile (E+) | 5-E-2-fluoroindolizine-3-carbonitrile |

| C-H Arylation | C5/C7 | Pd catalyst, Aryl halide, Directing Group | 5/7-Aryl-2-fluoroindolizine-3-carbonitrile |

| Alkylation | C1 | Chiral Acid Catalyst, Aminal | 1-Alkyl-2-fluoroindolizine-3-carbonitrile |

Modulating the Carbonitrile Group Reactivity

The carbonitrile group at the C3 position is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the molecular diversity of the scaffold.

Hydrolysis and Reduction Reactions

The nitrile group can be readily hydrolyzed under acidic or basic conditions. lumenlearning.comlibretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid with heating, would convert the nitrile into a carboxylic acid, yielding 2-fluoroindolizine-3-carboxylic acid. libretexts.org Basic hydrolysis, on the other hand, would produce the corresponding carboxylate salt, which upon acidic workup would also give the carboxylic acid. chemistrysteps.com Partial hydrolysis to the amide (2-fluoroindolizine-3-carboxamide) is also possible under controlled conditions. lumenlearning.com

Reduction of the nitrile offers a pathway to primary amines. Potent reducing agents like lithium aluminum hydride (LiAlH₄) in an etheral solvent are highly effective for this transformation, producing (2-fluoroindolizin-3-yl)methanamine. chemguide.co.ukquimicaorganica.org Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium, platinum, or Raney nickel, is another established method for reducing nitriles to amines. chemguide.co.ukcommonorganicchemistry.com

| Transformation | Reagents | Product Functional Group |

| Full Hydrolysis | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | Controlled H₂O, acid/base catalyst | Amide (-CONH₂) |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine (-CH₂NH₂) |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Primary Amine (-CH₂NH₂) |

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. One common example is the [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring. This reaction, often catalyzed by zinc or other Lewis acids, would yield a derivative where the C3 position is attached to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Furthermore, the indolizine ring system itself can act as an 8π component in [8+2] cycloaddition reactions with electron-deficient alkynes (dienophiles), such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.govmdpi.com Research has shown that 3-cyanoindolizines can undergo such reactions, often in the presence of a palladium catalyst, to form complex polycyclic structures known as cycl[3.2.2]azines. mdpi.com This transformation dramatically alters the core scaffold, providing access to unique and complex chemical space.

Advanced Applications of 2 Fluoroindolizine 3 Carbonitrile in Chemical Sciences

Applications as Organic Fluorescent Molecules and Fluorophores

The rigid, planar structure and aromaticity of the indolizine (B1195054) core make it an excellent candidate for the development of fluorescent materials. chim.it The fluorescence properties can be precisely controlled by the introduction of electron-donating and electron-withdrawing groups, which modulate the energy of the frontier molecular orbitals. mdpi.comresearchgate.net

Photophysical Properties and Electronic Tuning through Derivatization

The photophysical behavior of indolizine derivatives is heavily influenced by intramolecular charge transfer (ICT) processes. mdpi.comajou.ac.kr The introduction of an electron-donating group at one end of the molecule and an electron-withdrawing group at the other can create a strong ICT character in the excited state, often leading to a significant red-shift in the emission wavelength and environment-sensitive fluorescence. mdpi.comresearchgate.net

In 2-Fluoroindolizine-3-carbonitrile, both the fluorine atom at the C-2 position and the carbonitrile group at the C-3 position are strongly electron-withdrawing. This electronic profile makes the indolizine core electron-deficient and is expected to result in blue-shifted emission compared to unsubstituted indolizine. The true potential for color tuning arises when this core is further functionalized. For example, adding a potent electron-donating group, such as a dimethylamino group, to the C-7 position would establish a strong "push-pull" system across the molecule, likely inducing a significant bathochromic (red) shift in both absorption and emission spectra.

Research on various indolizine scaffolds has demonstrated the effectiveness of this strategy. For instance, a series of 1,2-diphenylindolizine (B8516138) derivatives were developed as blue-emitting materials for organic light-emitting devices (OLEDs), with emission maxima around 450 nm. nih.gov In another study, introducing an imidazole (B134444) moiety at the C7-position also resulted in blue-light-emitting fluorophores with high quantum yields. rsc.org Conversely, placing an N,N-dimethylamino donor group on an aryl ring at C-3 and an ester acceptor group at C-7 resulted in an emission at 533 nm; strengthening the acceptor to an aldehyde group pushed the emission to 580 nm. mdpi.comresearchgate.net

These findings underscore the principle that the this compound scaffold is a platform for creating a wide range of fluorophores. The specific photophysical properties can be predictably engineered through targeted derivatization at other positions on the ring system.

Table 1: Photophysical Properties of Selected Substituted Indolizine Derivatives This table illustrates the effect of different substituents on the emission wavelengths of the indolizine core.

| Indolizine Core | Key Substituents | Emission Max (nm) | Solvent | Reference |

| 1,2-Diphenylindolizine | Phenyl groups at C1, C2 | ~450 | Thin Film | nih.gov |

| C7-Imidazoindolizine | Imidazole ring at C7 | 423-449 | Acetonitrile (B52724) | rsc.org |

| 3-Aryl-7-ester-indolizine | C3: Phenyl; C7: Ester | 462-492 | Various | mdpi.com |

| 3-(N,N-dimethylaminophenyl)-7-ester-indolizine | C3: N,N-dimethylaminophenyl (donor); C7: Ester (acceptor) | 533 | Various | mdpi.com |

| 3-(N,N-dimethylaminophenyl)-7-formyl-indolizine | C3: N,N-dimethylaminophenyl (donor); C7: Formyl (stronger acceptor) | 580 | Various | mdpi.com |

Use as Chemical Sensors and Probes

The sensitivity of the ICT process in substituted indolizines to the local environment makes them highly effective as chemical sensors and probes. chim.it Changes in solvent polarity, pH, or the presence of specific analytes can alter the electronic distribution in the molecule, leading to a detectable change in the fluorescence color or intensity. acs.orgrsc.org

For example, an indolizine fluorophore bearing a pH-responsive N,N-dimethylamino group was developed as a fluorescent pH sensor. mdpi.comnih.gov In acidic conditions, protonation of the amino group quenches the ICT process, causing a dramatic shift in the fluorescence emission, allowing for visual and ratiometric pH detection. mdpi.comresearchgate.net Expanding on this, researchers have developed "Kaleidoscopic Indolizine" (KIz) sensor arrays. ajou.ac.kr These arrays consist of multiple indolizine compounds that produce a unique pattern of fluorescence changes upon interaction with an analyte, enabling the detection and differentiation of various volatile organic compounds, pH levels, and glucose with the aid of machine learning algorithms. ajou.ac.kr

While this compound itself has not been explicitly reported as a sensor, its electronic structure makes it a promising candidate for such applications. The electron-deficient nature imparted by the fluoro and cyano groups could make it a sensitive probe for electron-rich analytes or for monitoring changes in local hydrophobicity. acs.org For instance, it could be incorporated into a larger molecular system designed to detect specific metal ions or biomolecules, where binding would modulate the ICT pathway and generate a fluorescent signal.

Catalytic Applications and Ligand Design

The electron-rich nitrogen atom and the extended π-system of the indolizine scaffold suggest its potential utility in the field of catalysis, particularly in the design of novel ligands for transition metals.

Indolizine Scaffolds in Transition Metal Catalysis

The use of N-heterocyclic compounds as ligands is a cornerstone of modern catalysis. While the application of indolizines as ligands is a less explored area compared to pyridines or imidazoles, their structural and electronic features are promising. The nitrogen atom acts as a Lewis basic site capable of coordinating to a metal center. The electronic properties of the resulting metal complex can be tuned by substituents on the indolizine ring. The fluorine and carbonitrile groups in this compound would act as strong withdrawing groups, reducing the electron-donating ability of the nitrogen atom compared to an unsubstituted indolizine. This modulation could be beneficial in catalytic cycles where a less electron-rich metal center is required for a specific elementary step.

Development of Novel Catalytic Systems Utilizing Fluoroindolizine-3-carbonitrile

There are currently no specific reports on the use of this compound as a ligand in catalytic systems. However, its development represents a potential new direction in ligand design. The synthesis of related N-heterocyclic carbene (NHC) ligands, such as those derived from 1,2,3-triazoles (triazolylidenes), has led to highly effective catalysts. rsc.orgrsc.org Triazolylidenes are known to be very strong electron donors, which stabilizes metal centers and promotes catalytic activity. rsc.org

An analogous NHC could hypothetically be formed from the this compound scaffold. Such a ligand would offer a unique electronic profile: a strong sigma-donating carbene center influenced by the π-accepting characteristics of the fused aromatic system and the inductively withdrawing fluoro and cyano groups. This distinct electronic balance could lead to novel reactivity and selectivity in catalytic transformations, such as cross-coupling, C-H activation, or metathesis reactions. The development of such catalytic systems remains a prospective area for future research.

Role in the Synthesis of Complex Organic Architectures

Functionalized indolizines like this compound are valuable building blocks for the construction of more complex organic molecules, including polycyclic aromatic systems and pharmacologically relevant scaffolds. rsc.orgrsc.org The inherent reactivity of both the pyridine (B92270) and pyrrole (B145914) portions of the fused ring, along with the chemical handles provided by the substituents, allows for diverse synthetic transformations.

For example, functionalized indolizines can undergo cycloaddition reactions to build larger, fused systems. An indolizine derivative was shown to react with diethyl acetylenedicarboxylate (B1228247) in a copper-catalyzed oxidative [8+2]-cycloaddition to yield a pyrrolo[2,1,5-cd]indolizine, a larger polycyclic aromatic compound. acs.orgnih.gov Furthermore, the indolizine core can be elaborated using standard cross-coupling chemistry. A bromo-substituted indolizine was successfully used in a Suzuki-Miyaura coupling reaction to attach a new aryl group, demonstrating the scaffold's utility in building molecular complexity. acs.orgnih.gov

The development of π-expanded indoloindolizines, created by fusing indole (B1671886) and indolizine moieties, highlights their role as foundational units for new organic materials with applications in electronics. chemrxiv.org The 2-fluoro and 3-carbonitrile groups on the target compound offer specific sites for further synthetic elaboration. The nitrile group, for instance, can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloadditions, providing numerous pathways to novel and complex molecular architectures. The C-H bonds on the pyridine ring are also sites for functionalization, enabling the synthesis of a wide array of derivatives. researchgate.netnih.gov

Building Blocks for Polycyclic Systems

The electron-deficient nature of the pyridine ring and the electron-rich character of the five-membered ring in the indolizine core, further influenced by the electron-withdrawing nitrile and fluorine substituents, render this compound an attractive starting material for the synthesis of complex polycyclic and heteroaromatic systems. While specific examples detailing the direct use of this compound in the synthesis of polycyclic aromatic hydrocarbons are not extensively documented, the general reactivity of the indolizine scaffold suggests its potential in cycloaddition and annulation reactions.

Methodologies such as the Bradsher reaction, which involves the acid-catalyzed cyclodehydration of 2-arylmethyl benzaldehydes, provide a conceptual framework for how indolizine derivatives could be employed to construct fused aromatic systems. researchgate.net The presence of the activatable nitrile group and the reactive diene system within the indolizine core of this compound suggests its potential to participate in Diels-Alder reactions with various dienophiles, leading to the formation of complex bridged and fused polycyclic structures. Thieno[2,3(3,2)-f] indolizines, for instance, have been shown to undergo Diels-Alder reactions to form cycl derpharmachemica.comnih.govnih.govazines fused to a thiophene (B33073) ring. researchgate.net

Fluorinated cyclopropanes have been demonstrated as valuable precursors for synthesizing a range of 2-heterosubstituted electron-rich indolizines, a class of compounds that can be challenging to access through other methods due to their instability. rsc.org This synthetic strategy allows for the introduction of various functional groups, which can then serve as handles for further elaboration into polycyclic frameworks. rsc.org

Table 1: Potential Reactions for Polycyclic System Synthesis

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Diels-Alder Cycloaddition | Dienophiles (e.g., alkynes, alkenes) | Fused polycyclic systems |

| Annulation Reactions | Bifunctional electrophiles | Extended aromatic systems |

As Intermediates in Multi-Step Synthetic Sequences

The application of versatile building blocks in multi-step synthetic sequences is a cornerstone of modern organic chemistry, enabling the efficient construction of complex molecules. Continuous-flow synthesis, in particular, benefits from stable and reactive intermediates that can be seamlessly integrated into sequential reactions. flinders.edu.ausyrris.jp this compound, with its defined points of reactivity, is well-suited for such applications.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a wide array of amide and amine derivatives. The fluorine atom can also be a site for nucleophilic substitution under specific conditions or can be used to modulate the reactivity of the heterocyclic core. These transformations allow for the strategic elaboration of the molecule in a stepwise fashion.

In a multi-step flow synthesis, for example, an initial reaction could involve the formation of the indolizine ring, followed by in-line functionalization of the nitrile or fluorine group, leading to a diverse library of compounds without the need for isolating each intermediate. flinders.edu.au This approach is particularly advantageous for creating analogues of natural products or for the rapid optimization of lead compounds in drug discovery. syrris.jp

Mechanistic Studies of Bioactivity (from a chemical interaction perspective, not clinical)

The biological activity of a compound is intrinsically linked to its chemical structure and its ability to interact with biological macromolecules. The presence of the fluoro and cyano groups on the indolizine scaffold of this compound suggests a potential for specific and potent biological interactions.

Enzyme Inhibition Mechanisms

Indolizine derivatives have been identified as inhibitors of various enzymes. nih.govnih.gov For instance, 3-substituted indolizine-1-carbonitrile (B3051405) derivatives have shown inhibitory activity against phosphatases, which are enzymes involved in various cellular signaling pathways. globalresearchonline.net The inhibitory mechanism of these compounds is thought to involve specific interactions with the active site of the enzyme, guided by the electronic and steric properties of the substituents on the indolizine ring.

The fluorine atom in this compound can play a crucial role in enzyme binding. It can act as a hydrogen bond acceptor and can also form favorable electrostatic interactions with the enzyme's active site. The electron-withdrawing nature of fluorine can also influence the pKa of nearby functional groups, which can be critical for binding. Swainsonine, an indolizidine alkaloid, serves as a classic example of an enzyme inhibitor where the hydroxyl groups and the protonated nitrogen are key to its binding within the active site of Golgi alpha-mannosidase II. wikipedia.org Similarly, the fluorine and nitrile groups of this compound would be expected to dictate its binding orientation and affinity for a target enzyme.

Table 2: Potential Enzyme Inhibition Mechanisms

| Interaction Type | Role of this compound |

|---|---|

| Hydrogen Bonding | Fluorine and nitrile nitrogen as acceptors |

| Electrostatic Interactions | Polar C-F bond interacting with charged residues |

| Pi-stacking | Aromatic indolizine core with aromatic amino acid residues |

Receptor Binding Interactions and Specificity

The affinity and selectivity of a ligand for a receptor are governed by a complex interplay of intermolecular forces. Fluorination is a common strategy in medicinal chemistry to enhance the binding affinity and selectivity of ligands for their target receptors. nih.gov The introduction of fluorine can alter the conformation of the molecule, its metabolic stability, and its lipophilicity, all of which can impact receptor binding.

While direct receptor binding studies on this compound are not available, studies on other fluorinated heterocyclic compounds provide valuable insights. For example, the fluorination of spirocyclic ligands has been shown to significantly affect their affinity and selectivity for sigma receptors. nih.gov Similarly, the position of fluorine on a peptide backbone can drastically alter its binding affinity for cholecystokinin-2 receptors. researchgate.net

Antioxidant Activity Mechanisms

Indolizine derivatives have been investigated for their antioxidant properties. nih.govresearchgate.net The mechanism of antioxidant activity often involves the donation of a hydrogen atom or an electron to neutralize free radicals. The ability of the indolizine ring to stabilize the resulting radical is a key factor in its antioxidant potential.

Table 3: Potential Antioxidant Mechanisms

| Mechanism | Description |

|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. |

| Single Electron Transfer - Proton Transfer (SET-PT) | Initial transfer of an electron to the radical, followed by the transfer of a proton. |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 2-Fluoroindolizine-3-carbonitrile

The pursuit of green and efficient chemical processes is a paramount goal in modern organic synthesis. ijettjournal.orgresearchgate.net Future research in the synthesis of this compound is expected to focus on the development of novel and sustainable methodologies that offer improved atom economy, reduced environmental impact, and broader applicability.

Expanding Substrate Scope and Functional Group Compatibility

A primary objective for future synthetic work on this compound will be the expansion of the substrate scope and enhancement of functional group compatibility. rsc.orgresearchgate.net Current methods, while effective, may have limitations regarding the types of substituents that can be tolerated on the pyridine (B92270) or pyrrole (B145914) precursors. nih.gov Research will likely aim to develop more robust catalytic systems that can accommodate a wider array of functional groups, enabling the synthesis of a more diverse library of this compound derivatives. nih.gov This will be crucial for fine-tuning the electronic and steric properties of the final compounds for various applications.

Recent advances in the synthesis of indolizine (B1195054) derivatives have highlighted the use of various starting materials, including functionalized pyrrole derivatives, which could be adapted for the synthesis of this compound. rsc.org The development of transition-metal-free strategies, such as those employing TEMPO as an oxidant, also presents a promising avenue for creating more environmentally friendly and cost-effective synthetic routes. organic-chemistry.org

Exploring Photocatalytic and Electrocatalytic Approaches

Visible-light photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, offering mild and selective reaction pathways. acs.orgresearchgate.netnih.gov The application of these techniques to the synthesis of this compound represents a significant and promising area of future research. Photocatalytic methods, which can operate at room temperature and often without the need for external photocatalysts, could provide a more sustainable alternative to traditional thermal methods. nih.govscispace.comresearchgate.net

Researchers are likely to explore photocatalytic C-H functionalization and cyclization reactions to construct the indolizine core. acs.org Similarly, electrocatalytic methods could be employed for oxidative cyclization or cross-coupling reactions, minimizing the use of chemical oxidants and affording a high degree of control over the reaction. researchgate.net The development of such methods would not only be a step towards greener chemistry but could also unlock novel reactivity and selectivity patterns.

Deeper Mechanistic Understanding through Advanced Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of improved synthetic methods. researchgate.netcore.ac.uk The application of advanced computational techniques will be instrumental in elucidating the intricate details of the formation of this compound and in predicting the outcomes of new reactions.

Integrating AI and Machine Learning for Reaction Prediction

Advanced Kinetic and Thermodynamic Modeling

Detailed kinetic and thermodynamic modeling can provide invaluable insights into the reaction pathways leading to this compound. mdpi.comnih.gov By calculating the energy profiles of different potential mechanisms, computational chemistry can help identify the rate-determining steps and the key intermediates involved. This knowledge is crucial for rationally designing improved catalysts and reaction conditions. For instance, understanding the thermodynamics of the reaction can help in shifting the equilibrium towards the desired product, while kinetic modeling can aid in minimizing the formation of unwanted byproducts. mdpi.comnih.gov

Rational Design of Derivatives for Targeted Chemical Properties

The unique electronic properties conferred by the fluorine and nitrile substituents make this compound an attractive scaffold for the rational design of new functional molecules. acs.orgchemrxiv.org Future research will undoubtedly focus on creating derivatives with precisely tailored chemical and physical properties for specific applications.

Computational modeling will play a key role in this endeavor. acs.org By using techniques such as density functional theory (DFT), it is possible to predict how different substituents on the indolizine ring will affect properties like the HOMO-LUMO gap, dipole moment, and reactivity. This allows for the in silico design of molecules with desired electronic, optical, or biological activities before committing to their synthesis in the laboratory. For example, derivatives could be designed to have specific fluorescence emission wavelengths for use as biological probes or to possess optimal electronic characteristics for application in organic electronic devices. chemrxiv.orgnih.gov The ability to rationally design and then synthesize these novel derivatives will be a key driver of future innovation in this area.

Fine-tuning Electronic and Steric Properties through Fluorination and Carbonitrile Modification

The fluorine atom at the C2 position and the carbonitrile group at the C3 position are expected to significantly modulate the electronic properties of the indolizine core. Fluorine, being the most electronegative element, will act as a strong electron-withdrawing group through inductive effects, while the carbonitrile group will exert both inductive and resonance electron-withdrawing effects. This dual substitution is predicted to render the pyrrole moiety of the indolizine ring significantly electron-deficient. acs.orgnih.gov

Future research should focus on quantifying these electronic effects through a combination of experimental techniques and computational modeling. Hammett analysis of a series of derivatives could provide valuable insights into the electronic influence of this substitution pattern.

Sterically, the fluorine atom is relatively small, and its impact on the accessibility of the indolizine core is expected to be minimal. However, the linear geometry of the carbonitrile group will influence the local steric environment, which could be exploited in the design of molecules with specific spatial requirements.

Design of Functionalized Indolizines for Specific Chemical Interactions

The electron-deficient nature of the this compound scaffold makes it an attractive candidate for the design of molecules capable of specific chemical interactions, such as those required for molecular recognition and sensing applications. The carbonitrile group can act as a hydrogen bond acceptor, while the fluorine atom can participate in non-covalent interactions, including dipole-dipole and multipolar C–F···X interactions. nih.gov

Future work could involve the synthesis of derivatives bearing specific recognition motifs, such as crown ethers or calixarenes, to create novel chemosensors. The unique electronic and photophysical properties anticipated for this scaffold could lead to the development of new fluorescent probes for ions or small molecules. mdpi.com

Exploration of New Chemical Transformations and Reactivity Patterns

The distinct electronic nature of this compound is poised to unlock novel chemical transformations and reactivity patterns. rsc.org

Uncharted Derivatization Pathways

The electron-deficient pyrrole ring in this compound is expected to be susceptible to nucleophilic attack, a reactivity pattern that is less common for the parent indolizine. This opens up possibilities for a range of uncharted derivatization pathways. For instance, nucleophilic aromatic substitution of the fluorine atom could provide a route to a variety of 2-substituted indolizine derivatives that are otherwise difficult to access.

Furthermore, the carbonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, each paving the way for a diverse library of new compounds.

Novel Cycloaddition and Annulation Reactions

Indolizines are known to participate in various cycloaddition and annulation reactions. nih.gov The electron-deficient nature of this compound suggests that it could be a potent dienophile or dipolarophile in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively. chim.it This could lead to the synthesis of complex, polycyclic nitrogen-containing heterocycles with potential biological activity.

Future research should explore the reactivity of this scaffold in [4+2], [3+2], and other higher-order cycloaddition reactions with a variety of dienes and dipoles. youtube.com Annulation strategies, involving the construction of new rings onto the indolizine framework, would also be a fruitful area of investigation, potentially leading to novel π-extended systems. acs.org

Bridging Fundamental Research to Applied Chemical Sciences

The unique properties of this compound position it as a valuable component in the development of advanced materials.

Contribution to Advanced Materials Chemistry (excluding devices)

The incorporation of fluorine and cyano groups into the indolizine framework is expected to impart desirable properties for materials chemistry applications. Fluorinated organic materials often exhibit enhanced thermal stability, oxidative stability, and unique packing characteristics in the solid state. researchgate.net The strong dipole moment associated with the C-F and C≡N bonds could lead to materials with interesting dielectric properties.

Future research could focus on the synthesis of polymers incorporating the this compound monomer. Such polymers may exhibit enhanced thermal stability and potentially unique optoelectronic properties. The electron-deficient nature of the monomer unit could also be exploited in the design of charge-transporting materials. The development of functional dyes based on this scaffold is another promising avenue, with potential applications in areas such as chemical sensing and biological imaging. nih.gov

Role in Probe Development for Chemical Biology Studies (mechanistic focus)

While direct research on this compound as a chemical biology probe is not extensively documented in publicly available literature, its structural features suggest a significant potential for such applications. The development of fluorescent probes for bioimaging and sensing is a burgeoning field, and the indolizine scaffold is a promising platform for creating novel molecular tools. mdpi.com The unique electronic properties conferred by the fluorine and carbonitrile substituents on the indolizine core can be leveraged to design probes with specific mechanistic functions for studying biological systems.

The core mechanism likely to be exploited in probes derived from this compound is intramolecular charge transfer (ICT). nih.gov The indolizine nucleus acts as an electron donor, and the electron-withdrawing nature of the carbonitrile group at the 3-position can facilitate this process. The fluorine atom at the 2-position, also being electron-withdrawing, would further modulate the electronic distribution within the molecule. This ICT character is crucial for designing "turn-on" fluorescent probes, where the fluorescence is quenched in a particular state and is restored upon interaction with a specific analyte or change in the microenvironment. rsc.orgnih.gov

Probes based on this compound could be designed to operate via several mechanisms: